2-Chloro-6-methanesulfonyl-benzylamine
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Overview
Description
2-Chloro-6-methanesulfonyl-benzylamine is an organic compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol . This compound is characterized by the presence of a chloro group and a methanesulfonyl group attached to a benzylamine structure. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methanesulfonylation is achieved using methanesulfonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods: In industrial settings, the production of 2-Chloro-6-methanesulfonyl-benzylamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methanesulfonyl-benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to remove the chloro or methanesulfonyl groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
2-Chloro-6-methanesulfonyl-benzylamine is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methanesulfonyl-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanesulfonyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-benzylamine: Lacks the methanesulfonyl group, leading to different reactivity and applications.
6-Methanesulfonyl-benzylamine: Lacks the chloro group, affecting its chemical behavior and uses.
2-Chloro-6-methyl-benzylamine: Contains a methyl group instead of methanesulfonyl, resulting in distinct properties.
Uniqueness: 2-Chloro-6-methanesulfonyl-benzylamine is unique due to the presence of both chloro and methanesulfonyl groups, which confer specific reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C8H10ClNO2S |
---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
(2-chloro-6-methylsulfonylphenyl)methanamine |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 |
InChI Key |
XTWFHYBKSYWZLA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)Cl)CN |
Origin of Product |
United States |
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